Methyl 2-(2-oxocyclohexyl)acetate

Description

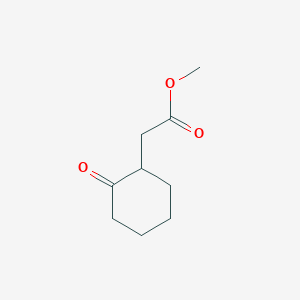

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSINVKZRNOJNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343053 | |

| Record name | methyl 2-(2-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-64-5 | |

| Record name | methyl 2-(2-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-(2-oxocyclohexyl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 2-(2-oxocyclohexyl)acetate, a key intermediate in the synthesis of various organic molecules, notably as a precursor to the tryptamine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic methodologies, physicochemical characteristics, and strategic applications in medicinal chemistry. We will explore the primary synthetic routes, including the Michael addition and the Stork enamine alkylation, providing a detailed, representative experimental protocol. Furthermore, this guide discusses the compound's role in the Fischer indole synthesis for the creation of bioactive tryptamine analogs.

Introduction: The Strategic Importance of a Versatile Keto-Ester

Methyl 2-(2-oxocyclohexyl)acetate (CAS No: 13672-64-5) is a chiral, polycyclic organic compound that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a ketone and a methyl ester, allows for a diverse range of chemical transformations, making it a strategic starting material for the construction of more complex molecular architectures. The 1,4-dicarbonyl relationship inherent in its structure is a particularly useful motif for the synthesis of various heterocyclic systems.

Notably, Methyl 2-(2-oxocyclohexyl)acetate is a key precursor in the synthesis of tryptamines, a class of compounds with significant pharmacological activity.[1][2] The tryptamine skeleton is the core structure of numerous neurotransmitters, psychedelic compounds, and pharmaceutical agents. The ability to introduce substituents on the cyclohexyl ring of Methyl 2-(2-oxocyclohexyl)acetate offers a pathway to a wide array of tryptamine derivatives with potentially novel biological properties.

This guide will delve into the practical aspects of synthesizing and characterizing this important intermediate, providing the necessary technical details for its successful preparation and utilization in a research and development setting.

Synthetic Methodologies: Pathways to a Key Intermediate

The synthesis of Methyl 2-(2-oxocyclohexyl)acetate is primarily achieved through the formation of a carbon-carbon bond at the α-position of a cyclohexanone derivative. The two most prominent and effective methods are the Michael addition and the Stork enamine alkylation.

Michael Addition: A Classic Approach to 1,4-Dicarbonyls

The Michael addition is a cornerstone of organic synthesis, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] In the context of synthesizing Methyl 2-(2-oxocyclohexyl)acetate, the enolate of cyclohexanone acts as the Michael donor, and methyl acrylate serves as the Michael acceptor.

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. Cyclohexanone, upon deprotonation with a suitable base, forms a resonance-stabilized enolate, which is a soft nucleophile. This soft nucleophilicity favors conjugate addition to the β-carbon of methyl acrylate, an electrophilic alkene, over direct addition to the carbonyl group. The subsequent protonation of the resulting enolate yields the desired product.

Diagram 1: Michael Addition for the Synthesis of Methyl 2-(2-oxocyclohexyl)acetate

Caption: Workflow of the Michael addition synthesis.

Stork Enamine Alkylation: A Milder Alternative

The Stork enamine alkylation offers a milder and often more selective method for the α-alkylation of ketones.[4] This method avoids the use of strong bases, which can sometimes lead to side reactions such as self-condensation of the ketone. The reaction proceeds in three key steps:

-

Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine or morpholine, in the presence of an acid catalyst to form an enamine.

-

Alkylation: The nucleophilic enamine then attacks an electrophile, in this case, methyl acrylate.

-

Hydrolysis: The resulting iminium salt is hydrolyzed to regenerate the ketone, now alkylated at the α-position.

The choice of a secondary amine is critical for the success of this reaction. The resulting enamine is a weaker nucleophile than an enolate but is sufficiently reactive to add to activated alkenes like methyl acrylate. The reaction is driven to completion by the irreversible hydrolysis of the iminium salt.

Diagram 2: Stork Enamine Alkylation Workflow

Caption: Key steps in the Stork enamine alkylation.

Detailed Experimental Protocol: A Representative Synthesis via Michael Addition

The following protocol is a representative procedure for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate via a base-catalyzed Michael addition. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

-

Cyclohexanone

-

Methyl acrylate

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (100 mL).

-

Base Addition: Carefully add sodium methoxide (0.1 mol) to the methanol and stir until fully dissolved.

-

Enolate Formation: Cool the solution to 0 °C using an ice bath and add cyclohexanone (0.1 mol) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

-

Michael Addition: To the enolate solution, add methyl acrylate (0.1 mol) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure Methyl 2-(2-oxocyclohexyl)acetate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of Methyl 2-(2-oxocyclohexyl)acetate is crucial for its identification, characterization, and quality control.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13672-64-5 | [1][5][6] |

| Molecular Formula | C₉H₁₄O₃ | [1][2][6] |

| Molecular Weight | 170.21 g/mol | [1][2][6] |

| Appearance | Colorless to pale yellow liquid | (Typical) |

| Boiling Point | Not definitively reported | [5] |

| Melting Point | 20 °C | [1] |

| Density | Not definitively reported | [5] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.68 (s, 3H, -OCH₃)

-

δ 2.80 - 2.20 (m, 4H, -CH₂-C=O and -CH-C=O)

-

δ 2.10 - 1.40 (m, 7H, cyclohexyl protons)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 211.0 (C=O, ketone)

-

δ 173.0 (C=O, ester)

-

δ 51.5 (-OCH₃)

-

δ 50.0 (α-carbon to ketone)

-

δ 42.0, 34.0, 28.0, 25.0, 24.0 (cyclohexyl carbons and acetate CH₂)

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

~2930, 2860 (C-H stretching)

-

~1735 (C=O stretching, ester)

-

~1710 (C=O stretching, ketone)

-

~1170 (C-O stretching)

-

-

Mass Spectrometry (EI):

-

m/z (%): 170 (M⁺), 139, 111, 98, 83, 55

-

Applications in Drug Development: A Gateway to Tryptamines

The primary application of Methyl 2-(2-oxocyclohexyl)acetate in drug development is its role as a versatile precursor for the synthesis of tryptamine derivatives. The Fischer indole synthesis is a powerful method for constructing the indole ring system, a core component of many biologically active molecules.[3][4]

In this reaction, Methyl 2-(2-oxocyclohexyl)acetate is reacted with a substituted phenylhydrazine under acidic conditions. The ketone functionality of the cyclohexanone ring participates in the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the indole ring. The ester side chain can then be further manipulated, for example, by reduction and amination, to complete the tryptamine side chain.

Diagram 3: Fischer Indole Synthesis with Methyl 2-(2-oxocyclohexyl)acetate

Caption: General scheme for tryptamine synthesis.

By using variously substituted phenylhydrazines, a diverse library of tryptamine analogs can be synthesized. These analogs can then be screened for their pharmacological activity, targeting a range of receptors and biological pathways. The flexibility of this synthetic route makes Methyl 2-(2-oxocyclohexyl)acetate a valuable tool for medicinal chemists exploring the chemical space around the tryptamine scaffold.

Conclusion

Methyl 2-(2-oxocyclohexyl)acetate is a strategically important synthetic intermediate with significant applications in organic synthesis and drug discovery. Its efficient preparation via Michael addition or Stork enamine alkylation provides access to a versatile building block for the construction of complex molecules. The ability to readily convert this keto-ester into the indole nucleus through the Fischer indole synthesis underscores its value as a precursor to a wide range of potentially bioactive tryptamine derivatives. This guide has provided a comprehensive overview of its synthesis and properties, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

ChemSynthesis. (2025, May 20). methyl (2-oxocyclohexyl)acetate. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, December 19). Fischer indole synthesis. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, October 29). Stork enamine alkylation. Retrieved January 12, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Methyl 2-(2-oxocyclohexyl)acetate | CymitQuimica [cymitquimica.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. methyl 2-(2-oxocyclohexyl)acetate 97% | CAS: 13672-64-5 | AChemBlock [achemblock.com]

An In-depth Technical Guide to Methyl 2-(2-oxocyclohexyl)acetate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-oxocyclohexyl)acetate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug development. Its structure, which combines a cyclohexanone ring with a methyl ester functional group, offers a rich landscape for chemical modification. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, synthesis, and significant applications, with a focus on its role as a precursor to valuable pharmaceutical compounds like tryptamines.

Chemical Structure and IUPAC Nomenclature

The chemical structure of Methyl 2-(2-oxocyclohexyl)acetate consists of a six-membered cyclohexane ring bearing a ketone functional group at the 2-position and an acetate methyl ester substituent at the adjacent carbon.

IUPAC Name: methyl 2-(2-oxocyclohexyl)acetate[1]

Chemical Formula: C₉H₁₄O₃[2][3]

Molecular Weight: 170.21 g/mol [2][3]

CAS Number: 13672-64-5[2]

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of Methyl 2-(2-oxocyclohexyl)acetate

Synthesis of Methyl 2-(2-oxocyclohexyl)acetate

The synthesis of Methyl 2-(2-oxocyclohexyl)acetate can be achieved through several strategic approaches that are fundamental in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Alkylation of Cyclohexanone Enolates

A common and effective method for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate is the alkylation of a cyclohexanone enolate with a methyl haloacetate. This reaction proceeds via the formation of a nucleophilic enolate from cyclohexanone, which then attacks the electrophilic carbon of the haloacetate.

Reaction Scheme:

Caption: General scheme for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate via enolate alkylation.

Experimental Protocol: Synthesis via Enamine Alkylation (A Stork Enamine Alkylation Approach)

The Stork enamine alkylation is a powerful method for the α-alkylation of ketones and aldehydes.[4][5] It offers a milder alternative to direct enolate alkylation and can provide better control over regioselectivity.

Step 1: Enamine Formation

-

To a solution of cyclohexanone (1.0 eq) in a suitable aprotic solvent (e.g., toluene or THF) is added a secondary amine such as pyrrolidine or morpholine (1.1 eq).

-

A catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid, is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by TLC or GC-MS until the cyclohexanone is consumed.

-

The solvent and excess amine are removed under reduced pressure to yield the crude enamine.

Step 2: Alkylation

-

The crude enamine is dissolved in an aprotic solvent (e.g., acetonitrile or DMF).

-

Methyl bromoacetate or methyl chloroacetate (1.0-1.2 eq) is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated until the alkylation is complete (monitored by TLC or GC-MS).

Step 3: Hydrolysis

-

The reaction mixture is cooled, and an aqueous acid solution (e.g., 1M HCl) is added.

-

The mixture is stirred vigorously to hydrolyze the intermediate iminium salt to the final product.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure Methyl 2-(2-oxocyclohexyl)acetate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

δ ~3.7 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester group.

-

δ ~2.0-2.8 ppm (m, 5H): A complex multiplet region arising from the protons on the carbons adjacent to the carbonyl and ester groups.

-

δ ~1.5-2.0 ppm (m, 6H): A multiplet region for the remaining methylene protons on the cyclohexane ring.

¹³C NMR Spectroscopy (Predicted):

-

δ ~210 ppm: The resonance for the ketone carbonyl carbon.

-

δ ~172 ppm: The resonance for the ester carbonyl carbon.

-

δ ~52 ppm: The signal for the methoxy carbon of the ester.

-

δ ~40-50 ppm: Resonances for the carbons alpha to the carbonyl and ester groups.

-

δ ~20-35 ppm: Signals for the remaining methylene carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy (Predicted):

-

~1735 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the ester.

-

~1715 cm⁻¹: A strong absorption band for the C=O stretch of the ketone.

-

~1170 cm⁻¹: A C-O stretching vibration of the ester group.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 170, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).[6][7][8][9][10]

Applications in Drug Development

The primary utility of Methyl 2-(2-oxocyclohexyl)acetate in drug development lies in its role as a versatile precursor for more complex molecular architectures.

Synthesis of Tryptamines

A significant application of Methyl 2-(2-oxocyclohexyl)acetate is as an intermediate in the synthesis of tryptamine derivatives.[2][3] Tryptamines are a class of compounds that contain an indole nucleus and are the structural backbone for a variety of neuroactive drugs and natural products. The synthesis often involves a Fischer indole synthesis, where the keto-ester is reacted with a phenylhydrazine derivative.

Workflow for Tryptamine Synthesis:

Sources

- 1. methyl 2-(2-oxocyclohexyl)acetate 97% | CAS: 13672-64-5 | AChemBlock [achemblock.com]

- 2. biosynth.com [biosynth.com]

- 3. Methyl 2-(2-oxocyclohexyl)acetate | CymitQuimica [cymitquimica.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. youtube.com [youtube.com]

Spectroscopic Unveiling of Methyl 2-(2-oxocyclohexyl)acetate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(2-oxocyclohexyl)acetate, a key intermediate in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule, supported by established principles of spectroscopic interpretation for β-keto esters.

Introduction

Methyl 2-(2-oxocyclohexyl)acetate (C₉H₁₄O₃, Molar Mass: 170.21 g/mol ) belongs to the class of β-keto esters, compounds of significant interest due to their versatile reactivity and presence in numerous synthetic pathways.[1][2][3] The structural elucidation of such molecules is paramount for ensuring reaction success, purity, and the desired stereochemistry in complex syntheses. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for Methyl 2-(2-oxocyclohexyl)acetate, offering a granular analysis of the expected spectral features. Furthermore, it provides standardized protocols for acquiring such data, ensuring a self-validating system for researchers.

Molecular Structure and Key Features

The structure of Methyl 2-(2-oxocyclohexyl)acetate, with its characteristic cyclohexanone ring and the appended methyl acetate moiety, gives rise to a distinct set of spectroscopic signals. The presence of a chiral center at the C2 position of the cyclohexanone ring adds a layer of complexity to its NMR spectra, which can be a valuable tool for stereochemical analysis.

Caption: Molecular structure of Methyl 2-(2-oxocyclohexyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental data, the following are predicted NMR spectra. Commercial software such as ACD/Labs NMR Predictor or ChemDraw's NMR estimation tool can provide reliable predictions for such organic molecules.[4][5][6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 2-(2-oxocyclohexyl)acetate is expected to show distinct signals for the protons on the cyclohexanone ring, the methylene group of the acetate side chain, and the methyl ester group. The chemical shifts are influenced by the proximity of electron-withdrawing groups (the ketone and the ester).

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | s | 3H | -OCH₃ |

| ~ 2.80 - 2.20 | m | 3H | -CH₂-CO- and -CH-CO- |

| ~ 2.10 - 1.50 | m | 8H | Cyclohexyl ring protons |

Interpretation:

-

The sharp singlet around 3.70 ppm is characteristic of the methyl ester protons.

-

A complex multiplet region between 2.20 and 2.80 ppm is anticipated for the protons on the carbon adjacent to the two carbonyl groups (the α-protons of the ketone and the ester).

-

The remaining cyclohexyl protons will appear as a series of overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 209.0 | C=O (ketone) |

| ~ 172.0 | C=O (ester) |

| ~ 51.5 | -OCH₃ |

| ~ 49.0 | C2 (cyclohexyl) |

| ~ 42.0 | C6 (cyclohexyl) |

| ~ 35.0 | -CH₂-CO- |

| ~ 30.0 | C3 (cyclohexyl) |

| ~ 28.0 | C5 (cyclohexyl) |

| ~ 25.0 | C4 (cyclohexyl) |

Interpretation:

-

The two downfield signals correspond to the carbonyl carbons of the ketone and the ester.

-

The signal for the methoxy carbon appears around 51.5 ppm.

-

The remaining signals in the aliphatic region correspond to the carbons of the cyclohexanone ring and the methylene group of the acetate side chain.

Experimental Protocol for NMR Data Acquisition

Caption: A standardized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-(2-oxocyclohexyl)acetate is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration |

| ~ 1740 | C=O stretch (ester) |

| ~ 1715 | C=O stretch (ketone) |

| ~ 2940 - 2860 | C-H stretch (aliphatic) |

| ~ 1200 - 1150 | C-O stretch (ester) |

Interpretation:

-

The presence of two distinct carbonyl peaks is a key feature, confirming the presence of both the ketone and the ester functional groups. The ester C=O stretch typically appears at a slightly higher wavenumber than the ketone C=O stretch.

-

The C-H stretching vibrations of the aliphatic protons are expected in the 2860-2940 cm⁻¹ region.

-

The C-O stretching vibration of the ester group will be visible in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Caption: A standardized workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 170 | [M]⁺, Molecular ion |

| 139 | [M - OCH₃]⁺ |

| 113 | [M - COOCH₃]⁺ |

| 98 | [Cyclohexanone]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 55 | [C₄H₇]⁺ |

Interpretation:

-

The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of the compound.

-

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) to give a peak at m/z 139, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z 113.

-

Cleavage of the bond between the cyclohexanone ring and the acetate side chain can lead to the formation of a cyclohexanone radical cation at m/z 98.

-

Further fragmentation of the cyclohexyl ring can lead to characteristic peaks at m/z 83 and 55.

Fragmentation Pathway

Caption: A simplified representation of the predicted major fragmentation pathways.

Conclusion

This technical guide provides a detailed spectroscopic characterization of Methyl 2-(2-oxocyclohexyl)acetate based on high-quality predicted data. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural verification of this important synthetic intermediate. The inclusion of standardized experimental protocols further enhances the utility of this guide for researchers in the field. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Gaussian, Inc. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Retrieved from [Link]

-

PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]

-

ChemDraw. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR [Video]. YouTube. Retrieved from [Link]

-

ACD/Labs. (2015, December 3). ACD/NMR Predictors - Software Demo [Video]. YouTube. Retrieved from [Link]

-

ACD/Labs. (n.d.). Structure Elucidator Suite. Retrieved from [Link]

-

DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]

-

Capilano University. (n.d.). Chem 200/201 ACD/Labs NMR Software. Retrieved from [Link]

-

Upstream Solutions. (n.d.). Putting ChemNMR to the Test. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Software. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(3-oxocyclohexyl)acetate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-oxocyclohexyl)acetate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl ethanoate. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Methyl 2-(2-oxocyclohexyl)acetate | CymitQuimica [cymitquimica.com]

- 3. methyl 2-(2-oxocyclohexyl)acetate 97% | CAS: 13672-64-5 | AChemBlock [achemblock.com]

- 4. acdlabs.com [acdlabs.com]

- 5. gaussian.com [gaussian.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Chem 200/201 ACD/Labs NMR Software [capuchem.ca]

An In-depth Technical Guide on the Reactivity and Stability of Methyl 2-(2-oxocyclohexyl)acetate

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-oxocyclohexyl)acetate, a versatile bicyclic β-keto ester, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including tryptamines.[1][2] Its unique structural arrangement, featuring a ketone and an ester functional group in a 1,3-relationship, imparts a distinct reactivity profile that is central to its utility in synthetic chemistry.[3] This guide provides a comprehensive exploration of the reactivity and stability of Methyl 2-(2-oxocyclohexyl)acetate, offering insights into its chemical behavior and practical applications.

Molecular Structure and Properties

| Property | Value |

| CAS Number | 13672-64-5[1] |

| Molecular Formula | C₉H₁₄O₃[2] |

| Molecular Weight | 170.21 g/mol [2] |

| Melting Point | 20 °C[1] |

| SMILES | COC(=O)CC1CCCCC1=O[1][4] |

| Purity | Min. 95%[2] |

Synthesis

A common method for the preparation of Methyl 2-(2-oxocyclohexyl)acetate involves the reaction of cyclohexylamine with methyl chlorocarbonate, followed by refluxing the resulting intermediate.[1][2] While this reaction can have low yields, the use of phosphoric acid as a catalyst can significantly improve the outcome.[1][2]

Core Reactivity: The Chemistry of a β-Keto Ester

The reactivity of Methyl 2-(2-oxocyclohexyl)acetate is fundamentally governed by its identity as a β-keto ester. The defining feature of β-keto esters is the presence of a methylene group positioned between two carbonyl groups.[3] This arrangement leads to several key chemical properties:

-

Acidity of the α-Hydrogen: The hydrogens on the carbon atom situated between the ketone and ester carbonyls (the α-carbon) exhibit pronounced acidity.[3] This is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. Consequently, Methyl 2-(2-oxocyclohexyl)acetate is readily deprotonated by even mild bases to form a stable enolate.[3]

-

Keto-Enol Tautomerism: Like other carbonyl compounds with α-hydrogens, Methyl 2-(2-oxocyclohexyl)acetate exists in equilibrium between its keto and enol forms.[5][6] The keto form, containing the C=O bond, is generally the more stable and predominant tautomer at equilibrium.[7][8] However, the enol form, characterized by a C=C double bond and a hydroxyl group, plays a crucial role in the molecule's reactivity.[5] This equilibrium can be catalyzed by both acids and bases.[5]

Caption: Keto-enol tautomerism of Methyl 2-(2-oxocyclohexyl)acetate.

Key Reactions and Mechanistic Insights

The presence of the acidic α-hydrogen and the formation of a stable enolate make Methyl 2-(2-oxocyclohexyl)acetate a versatile nucleophile for a variety of carbon-carbon bond-forming reactions.[3]

Alkylation

A hallmark reaction of β-keto esters is the alkylation of the α-carbon.[9] The enolate, generated by treatment with a base, readily attacks alkyl halides and other electrophiles in an SN2 reaction.[9][10] This reaction is a powerful tool for introducing alkyl substituents at the α-position.[11]

Experimental Protocol: α-Alkylation

-

Enolate Formation: A solution of Methyl 2-(2-oxocyclohexyl)acetate in a dry, aprotic solvent (e.g., THF) is treated with a suitable base (e.g., sodium ethoxide) at an appropriate temperature to generate the enolate.

-

Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution. The reaction mixture is stirred for a sufficient period to allow for complete alkylation.

-

Work-up: The reaction is quenched with a suitable reagent (e.g., water or a dilute acid), and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by a suitable method, such as distillation or chromatography.

Caption: Workflow for the α-alkylation of Methyl 2-(2-oxocyclohexyl)acetate.

Hydrolysis and Decarboxylation

Methyl 2-(2-oxocyclohexyl)acetate can undergo hydrolysis of the ester group under either acidic or basic conditions to yield 2-(2-oxocyclohexyl)acetic acid.[9] This resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to produce 2-methylcyclohexanone.[10][12] This sequence of hydrolysis and decarboxylation is a common synthetic strategy.[9]

The decarboxylation proceeds through a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes to the more stable ketone.[12]

Caption: Hydrolysis and decarboxylation of Methyl 2-(2-oxocyclohexyl)acetate.

Reduction

The two carbonyl groups in Methyl 2-(2-oxocyclohexyl)acetate exhibit different reactivities towards reducing agents. The ketone carbonyl is more electrophilic and is preferentially reduced by milder reducing agents like sodium borohydride (NaBH₄).[13][14] The ester carbonyl is less reactive and typically requires stronger reducing agents for reduction.[13][14] This chemoselectivity allows for the selective transformation of the ketone group. The product of the reduction with NaBH₄ is methyl 2-(2-hydroxycyclohexyl)acetate.[15]

Stability Profile

The stability of Methyl 2-(2-oxocyclohexyl)acetate is influenced by several factors, including pH and temperature.

-

Acidic and Basic Conditions: As mentioned, the ester linkage is susceptible to hydrolysis under both acidic and basic conditions.[9] Prolonged exposure to strong acids or bases will lead to the formation of 2-(2-oxocyclohexyl)acetic acid.

-

Thermal Stability: While the ester itself is relatively stable, the corresponding β-keto acid is not.[16] At elevated temperatures, decarboxylation of the acid will occur.[12][17] Therefore, reaction conditions for transformations involving Methyl 2-(2-oxocyclohexyl)acetate should be carefully controlled to avoid unwanted side reactions.

Conclusion

Methyl 2-(2-oxocyclohexyl)acetate is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the presence of the β-keto ester functionality, which allows for a range of important transformations including alkylation, hydrolysis, and decarboxylation. A thorough understanding of its reactivity and stability is essential for its effective utilization in the development of new synthetic methodologies and the preparation of complex target molecules.

References

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

PMC. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

-

ResearchGate. (2016). Mastering β-keto esters. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

-

PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link]

-

Mol-Instincts. (2021). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

-

YouTube. (2020). keto-enol tautomerization. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Semantic Scholar. (1972). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]

-

ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(3-oxocyclohexyl)acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

-

Jack Westin. (n.d.). Keto Enol Tautomerism Of Monosaccharides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 8.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]

-

Organic Syntheses. (2019). The Direct Acyl-Alkylation of Arynes. Preparation of Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

-

YouTube. (2023). Decarboxylation Reaction | Acetic acid | Methane | NaOH & CaO. Retrieved from [Link]

-

Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(4-oxocyclohexyl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 2-methylcyclohexyl acetate.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Methyl 2-(2-oxocyclohexyl)acetate | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jackwestin.com [jackwestin.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. aklectures.com [aklectures.com]

- 10. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Methyl 2-(2-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 2-(2-oxocyclohexyl)acetate

An In-Depth Technical Guide to Methyl 2-(2-oxocyclohexyl)acetate (CAS: 13672-64-5) for Research and Development Professionals

Abstract

Methyl 2-(2-oxocyclohexyl)acetate is a bifunctional organic compound featuring both a ketone within a cyclohexane ring and a methyl ester on an acetate side chain. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, key reactivity, and essential safety protocols. The content herein is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile chemical building block.

Compound Identification and Physical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. Methyl 2-(2-oxocyclohexyl)acetate is registered under CAS number 13672-64-5.[1][2][3][4] Its core identifiers and physical characteristics are summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value |

| CAS Number | 13672-64-5[1][2][3] |

| Molecular Formula | C₉H₁₄O₃[1][2][3][4] |

| Molecular Weight | 170.21 g/mol [1][2][4][5] |

| IUPAC Name | methyl 2-(2-oxocyclohexyl)acetate[4] |

| SMILES | COC(=O)CC1CCCCC1=O[1][3][4] |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 20 °C | [1] |

| Boiling Point | Data not available | [3] |

| Density | Data not available | [3] |

| Purity (Commercial) | ≥95-97% | [2][4] |

Spectroscopic Signature and Characterization

Without established, published spectra for direct comparison, the structural verification of Methyl 2-(2-oxocyclohexyl)acetate relies on the predictable spectroscopic signatures of its constituent functional groups. The following are expected key signals for standard analytical techniques.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet around δ 3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃). The two protons of the acetate side chain (-CH₂-) adjacent to the ring will likely appear as a multiplet. The remaining protons on the cyclohexanone ring will produce a complex series of overlapping multiplets in the aliphatic region (δ 1.5-3.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Two distinct carbonyl carbon signals are anticipated. The ketone carbonyl will appear significantly downfield (δ > 200 ppm), while the ester carbonyl will be found around δ 170-175 ppm. The methyl ester carbon (-OCH₃) should produce a signal around δ 50-55 ppm. The remaining aliphatic carbons in the ring and side chain will appear in the δ 20-50 ppm range.

-

IR (Infrared) Spectroscopy: The most prominent features will be two strong carbonyl (C=O) stretching absorption bands. The ketone C=O stretch is expected around 1715 cm⁻¹, while the ester C=O stretch typically appears at a higher frequency, around 1740 cm⁻¹. Additional C-O stretching bands for the ester group will be present in the 1000-1300 cm⁻¹ region.

Analytical Workflow

The confirmation of identity and purity for a procured or synthesized batch of Methyl 2-(2-oxocyclohexyl)acetate should follow a systematic workflow to ensure its suitability for subsequent experimental use.

Caption: Standard workflow for the verification of Methyl 2-(2-oxocyclohexyl)acetate.

Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 2-(2-oxocyclohexyl)acetate stems from the differential reactivity of its two carbonyl groups. It is noted as a useful intermediate in the synthesis of tryptamines.[1][2] The ketone is a more reactive electrophile than the ester, allowing for selective chemical transformations.

Key Reaction: Selective Reduction of the Ketone

A prime example of its utility is the selective reduction of the cyclohexanone moiety using a mild reducing agent like sodium borohydride (NaBH₄). Under standard conditions, NaBH₄ will reduce the ketone to a secondary alcohol while leaving the less reactive methyl ester group intact.[6][7]

Causality of Selectivity: The carbonyl carbon of a ketone is more electrophilic (electron-deficient) than that of an ester.[6][7] In the ester, the lone pair of electrons on the adjacent oxygen atom can participate in resonance, delocalizing the positive charge on the carbonyl carbon and making it less susceptible to nucleophilic attack by a hydride from NaBH₄.[6][7] This electronic difference is the basis for the reaction's high selectivity.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Methyl 2-(2-oxocyclohexyl)acetate | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. methyl 2-(2-oxocyclohexyl)acetate 97% | CAS: 13672-64-5 | AChemBlock [achemblock.com]

- 5. Methyl 2-cyclohexyl-2-oxoacetate | C9H14O3 | CID 11126698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methyl 2-(2-oxocyclohexyl)acetate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2-oxocyclohexyl)acetate, a key chemical intermediate in synthetic organic chemistry. The document details its fundamental chemical identifiers, including its CAS number and molecular formula, and presents a thorough exploration of its synthesis, physicochemical properties, and significant applications, particularly in the realm of drug discovery and development as a precursor to tryptamines and other complex indole alkaloids. This guide is intended to serve as a valuable resource for researchers and scientists, offering detailed experimental protocols, mechanistic insights, and a consolidated reference of its spectral data to facilitate its use in the laboratory.

Introduction: A Versatile Building Block

Methyl 2-(2-oxocyclohexyl)acetate is a bifunctional organic molecule featuring both a ketone and a methyl ester functional group. This unique structural arrangement makes it a highly versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations at both the ketone and ester sites allows for the construction of complex molecular architectures. Notably, this compound serves as a crucial precursor in the synthesis of tryptamines, a class of compounds with significant biological and pharmacological activities.[1][2] This guide will delve into the essential technical aspects of Methyl 2-(2-oxocyclohexyl)acetate, providing the necessary information for its effective utilization in research and development.

Chemical Identity and Properties

A foundational understanding of a chemical compound begins with its fundamental identifiers and physicochemical properties.

| Identifier | Value | Reference |

| CAS Number | 13672-64-5 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₃ | [1][3] |

| Molecular Weight | 170.21 g/mol | [1] |

| IUPAC Name | methyl 2-(2-oxocyclohexyl)acetate | [3] |

| SMILES | COC(=O)CC1CCCCC1=O | [2][3] |

| Melting Point | 20 °C | [2] |

Synthesis of Methyl 2-(2-oxocyclohexyl)acetate

The synthesis of Methyl 2-(2-oxocyclohexyl)acetate can be approached through several strategic routes. The most prominent methods involve the alkylation of a cyclohexanone enolate or an intramolecular cyclization via the Dieckmann condensation.

Synthesis via Alkylation of Cyclohexanone Enolate

A primary and conceptually straightforward method for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate is the alkylation of a pre-formed cyclohexanone enolate with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. The causality behind this experimental choice lies in the nucleophilicity of the enolate alpha-carbon, which readily attacks the electrophilic carbon of the methyl haloacetate in an SN2 reaction.[4]

Figure 1: General workflow for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate via enolate alkylation.

Experimental Protocol: Alkylation of Cyclohexanone

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and available reagents.

Materials:

-

Cyclohexanone

-

Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)

-

Methyl bromoacetate

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.05 equivalents) in THF via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.

-

Alkylation: To the cold enolate solution, add a solution of methyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl 2-(2-oxocyclohexyl)acetate.

Synthesis via Dieckmann Condensation

The Dieckmann condensation provides an alternative, intramolecular approach to a structurally related β-keto ester, which can then be further modified. This reaction involves the intramolecular cyclization of a diester, such as dimethyl pimelate, in the presence of a strong base to form a six-membered ring.[5][6][7] While not a direct synthesis of the title compound, it is a key reaction for producing the core cyclic β-keto ester structure.

Figure 2: Conceptual workflow of the Dieckmann condensation and subsequent modifications.

Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate (Analogous Synthesis)

This protocol describes the synthesis of a related β-keto ester and illustrates the principles of the Dieckmann condensation.

Materials:

-

Dimethyl pimelate

-

Sodium methoxide (NaOMe)

-

Anhydrous toluene or methanol

-

Aqueous hydrochloric acid (for workup)

-

Standard laboratory glassware for inert atmosphere and reflux reactions

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium methoxide (1.1 equivalents) in anhydrous toluene under an inert atmosphere.

-

Addition of Diester: Slowly add a solution of dimethyl pimelate (1.0 equivalent) in anhydrous toluene to the stirred base suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

Workup: After completion, cool the reaction to room temperature and carefully quench with a cold, dilute solution of hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, and dry over an anhydrous drying agent. The solvent is then removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield the cyclic β-keto ester.

Spectroscopic Characterization

The structural elucidation and purity assessment of Methyl 2-(2-oxocyclohexyl)acetate are crucial for its use in further synthetic steps. Below is a summary of expected spectroscopic data.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons adjacent to the ester (a multiplet), the methine proton alpha to the ketone, and the remaining cyclohexyl ring protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the ester carbonyl carbon (around 170-175 ppm), the ketone carbonyl carbon (above 200 ppm), the methoxy carbon (around 50-55 ppm), and the various sp³ hybridized carbons of the cyclohexyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the ketone (typically around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 170, along with characteristic fragmentation patterns.

Applications in Drug Development

The primary and most well-documented application of Methyl 2-(2-oxocyclohexyl)acetate is as a key intermediate in the synthesis of tryptamines and more complex indole alkaloids.[1][2]

Precursor to Tryptamines

Tryptamines are a class of monoamine alkaloids that includes many biologically active compounds, such as neurotransmitters (e.g., serotonin) and psychedelic drugs. The synthesis of tryptamine derivatives often involves the construction of the indole ring system, and Methyl 2-(2-oxocyclohexyl)acetate can serve as a starting point for the elaboration of the ethylamine side chain.

Figure 3: Generalized synthetic pathway from Methyl 2-(2-oxocyclohexyl)acetate to a tryptamine derivative.

The general strategy involves the reaction of the ketone moiety of Methyl 2-(2-oxocyclohexyl)acetate with a substituted phenylhydrazine in a Fischer indole synthesis. This reaction constructs the indole ring system, incorporating the acetate side chain at the 3-position. Subsequent chemical modifications of the ester group, such as reduction to an alcohol followed by conversion to an amine, or amidation followed by reduction, yield the desired tryptamine structure.

Safety and Handling

Methyl 2-(2-oxocyclohexyl)acetate is an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-(2-oxocyclohexyl)acetate is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules, most notably tryptamines and other indole alkaloids of interest to the pharmaceutical industry. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, along with practical experimental guidance. It is hoped that this document will serve as a useful resource for researchers and scientists in their synthetic endeavors.

References

-

Fiveable. (n.d.). Dimethyl Adipate Definition. Retrieved from [Link]

-

Vedantu. (n.d.). A Dieckmann condensation of diethyl adipate was carried. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexanone, 3-methyl-2-(3-propenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing cyclic ketones.

-

University of Liverpool. (n.d.). Alkylation of cyclohexanone enolates. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What is the product of a Dieckmann condensation of dimethyl adipate?. Retrieved from [Link]

-

DataPDF. (n.d.). Alkylation of Enolate Ions. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylcyclohexyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Naturally occurring indole alkaloids and synthesis of heterocycles via.... Retrieved from [Link]

-

Clay, J. (n.d.). Alkylation of enolates. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(3-oxocyclohexyl)acetate. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing drug intermediate tryptamine.

- Google Patents. (n.d.). Synthesis method of N-acetyl-5-methoxy tryptamine.

-

PubChem. (n.d.). Methyl 2-(4-oxocyclohexyl)acetate. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl (4-oxocyclohexyl)acetate. Retrieved from [Link]

-

Grafiati. (2022). Bibliographies: 'Indole alkaloid synthesis'. Retrieved from [Link]

Sources

- 1. Methyl 2-(2-oxocyclohexyl)acetate | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. methyl 2-(2-oxocyclohexyl)acetate 97% | CAS: 13672-64-5 | AChemBlock [achemblock.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Stereochemistry of Methyl 2-(2-oxocyclohexyl)acetate

Abstract

The stereochemical architecture of a molecule is a paramount determinant of its biological activity, a principle of critical importance in the fields of pharmacology and drug development. Methyl 2-(2-oxocyclohexyl)acetate, a chiral β-keto ester, serves as a significant synthetic intermediate. Its molecular framework, possessing two stereocenters, gives rise to a fascinating and complex world of four possible stereoisomers. Understanding and controlling the three-dimensional arrangement of these isomers is not merely an academic exercise but a crucial step in the synthesis of enantiomerically pure and effective pharmaceutical agents. This technical guide provides a comprehensive exploration of the stereochemistry of Methyl 2-(2-oxocyclohexyl)acetate, delving into its structural nuances, stereoselective synthetic strategies, and the analytical methodologies required for the separation and characterization of its distinct stereoisomeric forms. This document is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of this key chiral building block.

Structural Analysis and Stereoisomerism

Methyl 2-(2-oxocyclohexyl)acetate (C₉H₁₄O₃, Molar Mass: 170.21 g/mol ) is a bifunctional molecule featuring a cyclohexanone ring substituted at the C2 position with a methyl acetate group. The presence of two chiral centers, at C1 (the carbon bearing the ester group) and C2 of the cyclohexane ring, dictates the existence of four possible stereoisomers.[1][2] These can be categorized into two pairs of enantiomers, which are, in turn, diastereomers of each other.

The stereochemical descriptors (R/S) at each chiral center, in combination with the relative orientation of the substituents on the cyclohexane ring (cis/trans), define the unique spatial arrangement of each isomer. The four stereoisomers are:

-

(1R, 2R)-Methyl 2-(2-oxocyclohexyl)acetate and (1S, 2S)-Methyl 2-(2-oxocyclohexyl)acetate (a pair of enantiomers, trans configuration)

-

(1R, 2S)-Methyl 2-(2-oxocyclohexyl)acetate and (1S, 2R)-Methyl 2-(2-oxocyclohexyl)acetate (a pair of enantiomers, cis configuration)

Figure 1: Stereoisomeric relationships of Methyl 2-(2-oxocyclohexyl)acetate.

The cis and trans nomenclature refers to the relative positions of the hydrogen atoms at C1 and C2. In the cis isomer, these hydrogens are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for the conformational preferences and, consequently, the spectroscopic and chromatographic behavior of the diastereomers.

Conformational Analysis: The Chair Conformation and its Implications

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as ring-flipping, is a rapid process at room temperature.

For the stereoisomers of Methyl 2-(2-oxocyclohexyl)acetate, the relative stability of the two chair conformers for each diastereomer is dictated by the steric bulk of the substituents and the presence of any destabilizing 1,3-diaxial interactions.

-

trans-isomers: In the more stable chair conformation, both the methyl acetate group and the hydrogen at C2 will preferentially occupy equatorial positions to minimize steric hindrance.

-

cis-isomers: In either chair conformation, one of the substituents (either the methyl acetate group or the hydrogen at C2) will be in an axial position while the other is equatorial. The equilibrium will favor the conformer where the bulkier methyl acetate group is in the equatorial position.

The differing conformational equilibria of the cis and trans diastereomers are a key factor in their distinct physical and spectroscopic properties, which can be exploited for their separation and characterization.

Stereoselective Synthesis Strategies

The synthesis of a specific stereoisomer of Methyl 2-(2-oxocyclohexyl)acetate requires a stereoselective approach. While a definitive, optimized synthesis for each individual stereoisomer is not extensively reported in the public domain, established principles of asymmetric synthesis can be applied. A plausible and controllable route involves the stereoselective alkylation of a cyclohexanone enolate.

Diastereoselective Michael Addition

One promising strategy for achieving diastereoselectivity is through a Michael addition reaction. This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of substituted cyclohexanones, a cascade inter–intramolecular double Michael addition has been shown to be effective in controlling diastereoselectivity.

Figure 2: Proposed workflow for diastereoselective synthesis.

Experimental Protocol: Example of a Diastereoselective Synthesis

The following protocol is an illustrative example based on known methodologies for the synthesis of substituted cyclohexanones and should be optimized for the specific target molecule.

Objective: To synthesize Methyl 2-(2-oxocyclohexyl)acetate with a preference for one diastereomer.

Materials:

-

Cyclohexenone

-

Methyl acetoacetate

-

Chiral phase-transfer catalyst (e.g., a quinine-derived quaternary ammonium salt)

-

Toluene

-

Aqueous potassium hydroxide (KOH) solution

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexenone (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in toluene.

-

Addition of Nucleophile: To the stirred solution, add methyl acetoacetate (1.2 eq).

-

Initiation of Reaction: Add aqueous KOH solution (2.0 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired diastereomer of Methyl 2-(2-oxocyclohexyl)acetate.

-

Characterization: The diastereomeric ratio of the product should be determined using ¹H NMR spectroscopy or chiral HPLC.

Causality of Experimental Choices:

-

Chiral Phase-Transfer Catalyst: The use of a chiral catalyst is crucial for inducing asymmetry in the Michael addition step, leading to the preferential formation of one enantiomer of the intermediate enolate. This, in turn, influences the stereochemistry of the subsequent intramolecular aldol condensation, resulting in a diastereomerically enriched product.

-

Base: The aqueous KOH solution acts as a base to deprotonate the methyl acetoacetate, generating the nucleophilic enolate required for the Michael addition.

Analytical Separation of Stereoisomers

The separation of the four stereoisomers of Methyl 2-(2-oxocyclohexyl)acetate is a critical step for their individual characterization and for obtaining enantiomerically pure material. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC for Enantiomeric Resolution

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of a wide range of chiral molecules, including β-keto esters.

Figure 3: Workflow for the chiral HPLC separation of enantiomers.

Experimental Protocol: Example of a Chiral HPLC Method

The following is a representative protocol for the chiral HPLC separation of the enantiomers of Methyl 2-(2-oxocyclohexyl)acetate. Method development and optimization will be necessary to achieve baseline separation.

Objective: To separate the enantiomers of cis- and trans-Methyl 2-(2-oxocyclohexyl)acetate.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., CHIRALPAK® AD-H or a similar polysaccharide-based column)

-

HPLC-grade hexane

-

HPLC-grade isopropanol

-

Sample of Methyl 2-(2-oxocyclohexyl)acetate (as a mixture of stereoisomers)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the Methyl 2-(2-oxocyclohexyl)acetate sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample onto the column and start data acquisition. Monitor the separation at a suitable UV wavelength (e.g., 210 nm).

-

Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. The separation of the diastereomers (cis vs. trans) is expected on a standard achiral column, while the separation of the enantiomers of each diastereomer requires a chiral column.

Data Presentation:

Table 1: Expected Chromatographic Data for Stereoisomer Separation

| Stereoisomer | Expected Retention Time (min) | Resolution (Rs) |

| trans-(1R, 2R) | t_R1 | \multirow{2}{}{> 1.5} |

| trans-(1S, 2S) | t_R2 | |

| cis-(1R, 2S) | t_R3 | \multirow{2}{}{> 1.5} |

| cis-(1S, 2R) | t_R4 |

Note: The actual retention times and resolution will depend on the specific column and chromatographic conditions used.

Spectroscopic Characterization: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of Methyl 2-(2-oxocyclohexyl)acetate. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers exhibit distinct spectra.

¹H and ¹³C NMR for Diastereomer Differentiation

The different spatial arrangements of the substituents in the cis and trans diastereomers lead to unique chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.

-

¹H NMR: The chemical shift and coupling constants of the proton at C2 are particularly informative. In the trans isomer, where this proton is typically axial in the most stable conformer, it will exhibit a larger coupling constant with the adjacent axial protons compared to the cis isomer, where it is likely to be equatorial.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry. Axial substituents generally cause an upfield shift (to lower ppm) of the γ-carbons due to steric compression (the γ-gauche effect). This can be used to distinguish between the diastereomers.

Advanced NMR Techniques for Stereochemical Assignment

For unambiguous stereochemical assignment, two-dimensional (2D) NMR techniques are invaluable.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the cis isomer, a NOE correlation would be expected between the axial proton at C1 and the axial protons at C3 and C5. In the trans isomer, with both substituents likely equatorial, different NOE patterns would be observed.

Table 2: Predicted ¹H NMR Spectral Features for Diastereomer Differentiation

| Proton | trans-Isomer (diaxial coupling) | cis-Isomer (axial-equatorial coupling) |

| H at C2 | Triplet of doublets (large J_ax-ax) | Multiplet (smaller J_ax-eq and J_eq-eq) |

Conclusion

The stereochemistry of Methyl 2-(2-oxocyclohexyl)acetate is a multifaceted topic with significant implications for its application in stereoselective synthesis. The existence of four distinct stereoisomers necessitates a thorough understanding of their structural relationships, conformational preferences, and methods for their controlled synthesis and separation. This technical guide has provided a framework for approaching the stereochemical challenges associated with this important chiral building block. By leveraging diastereoselective synthetic strategies and powerful analytical techniques such as chiral HPLC and advanced NMR spectroscopy, researchers can effectively navigate the complexities of its stereochemistry and unlock its full potential in the development of novel and effective pharmaceutical agents.

References

-

PubChem. (n.d.). Methyl 2-cyclohexyl-2-oxoacetate. Retrieved from [Link]

-

PubChem. (n.d.). (2-Oxocyclohexyl)methyl acetate. Retrieved from [Link]

-

Harned, A. M. (n.d.). NMR and Stereochemistry. Retrieved from [Link]

-

Beilstein J. Org. Chem. (2018). Supporting Information: Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Retrieved from [Link]

-

Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1234–1242. Retrieved from [Link]

-

Sielc.com. (n.d.). Beta keto esters by HPLC. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

Smith, S. G., & Goodman, J. M. (2009). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. The Journal of Organic Chemistry, 74(12), 4597–4607. Retrieved from [Link]

Sources

A Technical Guide to Methyl 2-(2-oxocyclohexyl)acetate: Commercial Availability, Quality Control, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-oxocyclohexyl)acetate (CAS No. 13672-64-5) is a versatile keto-ester building block with significant applications in organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical research and development.[1] Its bifunctional nature, possessing both a ketone and a methyl ester, allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of novel molecular entities. This in-depth technical guide provides a comprehensive overview of the commercial availability of Methyl 2-(2-oxocyclohexyl)acetate, guidance on quality control and analytical assessment, and a detailed exploration of its synthetic utility, with a focus on its role as a precursor to tryptamine derivatives.

Physicochemical Properties

| Property | Value |

| CAS Number | 13672-64-5[1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₄O₃[1][2][4] |

| Molecular Weight | 170.21 g/mol [1][4] |

| IUPAC Name | methyl 2-(2-oxocyclohexyl)acetate[2] |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Melting Point | 20 °C[1] |

| Boiling Point | Not available |

| Density | Not available |

| SMILES | COC(=O)CC1CCCCC1=O[1][2] |

Commercial Availability and Suppliers

Methyl 2-(2-oxocyclohexyl)acetate is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in research quantities, with purities generally ranging from 95% to 97%. Below is a comparative table of prominent suppliers.

| Supplier | Purity | Available Quantities | Additional Notes |

| Biosynth | Information not specified | 50 mg, 0.5 g | States it is an intermediate in tryptamine synthesis.[1] |

| CymitQuimica | Min. 95% | Inquire for details | Distributes Biosynth products.[4] |

| Advanced ChemBlocks | 97% | 1 g, 5 g | Provides pricing for research quantities.[2] |

| BLD Pharm | Information not specified | Inquire for details | Offers the compound for research use.[6] |

| Echemi | Industrial and Pharma Grade | Inquire for details | Lists multiple suppliers, including manufacturers.[3] |

| American Elements | Can be produced in high purity | Research and bulk quantities | Offers custom specifications.[5] |

| Chemspace | Information not specified | Varies by supplier | A marketplace with multiple listed suppliers.[7] |

Quality Control and Analytical Characterization

Ensuring the purity and identity of Methyl 2-(2-oxocyclohexyl)acetate is critical for its successful application in synthesis. Researchers should request a Certificate of Analysis (CoA) from the supplier, which should include details on the analytical methods used for quality control and the corresponding results. Key analytical techniques for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the methyl ester protons, the methylene protons adjacent to the ester and the ketone, and the protons of the cyclohexanone ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing purity and identifying potential impurities. The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrum will provide the molecular weight of the main component and fragmentation patterns that can be used for structural elucidation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: a strong absorption band for the ketone carbonyl (C=O) and another for the ester carbonyl (C=O).

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors or mist.[2][8][9]

-

Storage: Store in a tightly closed container in a cool, dry place.[6][8][9] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C).[2][6]

-